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molecular formula C8H9NO3 B130158 (3-Amino-4-hydroxyphenyl)acetic acid CAS No. 38196-08-6

(3-Amino-4-hydroxyphenyl)acetic acid

Cat. No. B130158
M. Wt: 167.16 g/mol
InChI Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N
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Patent
US06277984B1

Procedure details

Compound III was synthesized according to the method of Zupancic and Trpin J. Prac. Chem. 33, 307-308 (1966); CA 66, 37580c. To a stirred solution of sodium hydroxide solution (1 g in 40 ml) in a round bottom flask was added 3-nitro-4-hydroxyphenylacetic acid (4.93 g, 0.025 mol). The solid dissolved at once giving an orange color solution. 10% Pd—C (50 mg) was added followed by dropwise addition of hydrazine monohydrate (3.25 ml). After the completion of the addition (5 minutes), the mixture was heated at 60° C. for 1.5 hr. The temperature was raise to reflux and heating continued for additional 0.5 hr. The solution appeared clear with Pd—C suspended in it. The solution was filtered hot, concentrated to half of the volume and then cooled. The solution was acidified carefully to pH 4-5 with acetic acid. The white precipitate separated after cooling was filtered off and washed with ethanol. m.p. 225-227° C. lit2. 229-230° C. (3.4 g, yield 30%). 1H NMR(D2O, δ) 7.9 (1H, d, j=7 Hz, 6-H); 7.8 (s, 1H, 2-H); 7.65 (1H, d, J=7 Hz, 5-H); 3.4 (2H, s, CH2COOH).
[Compound]
Name
37580c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
4.93 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
30%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O.O.NN>[Pd].[OH-].[Na+]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:11][C:12]([OH:14])=[O:13])[CH:7]=[CH:8][C:9]=1[OH:10] |f:1.2,4.5|

Inputs

Step One
Name
37580c
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
3.25 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
4.93 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1O)CC(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The solid dissolved
CUSTOM
Type
CUSTOM
Details
at once giving an orange color solution
ADDITION
Type
ADDITION
Details
After the completion of the addition (5 minutes)
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raise
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
FILTRATION
Type
FILTRATION
Details
The solution was filtered hot
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to half of the volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The white precipitate separated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
229-230° C. (3.4 g, yield 30%)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
NC=1C=C(C=CC1O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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